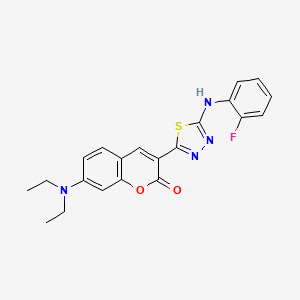
Methyl 4-aminothiane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-aminothiane-4-carboxylate” is a chemical compound with the CAS Number: 744176-43-0 . Its molecular weight is 175.25 and it has the IUPAC name "methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate" . The compound is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 4-aminothiane-4-carboxylate” is1S/C7H13NO2S/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3 . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Asymmetric Synthesis
Methyl 4-aminothiane-4-carboxylate derivatives have been explored for their utility in catalyzing asymmetric Michael additions and other transformations. For instance, densely substituted L-Proline esters, related structurally to Methyl 4-aminothiane-4-carboxylate, have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These catalysts facilitate the modulation of asymmetric chemoselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).
Antimicrobial and Antifilarial Agents
Thiazole and selenazole derivatives, structurally related to Methyl 4-aminothiane-4-carboxylate, have been synthesized and evaluated for their antitumor and antifilarial activities. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, for example, demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993).
Genotoxic and Carcinogenic Potential Evaluation
The genotoxic and carcinogenic potentials of thiophene derivatives, including Methyl 4-aminothiane-4-carboxylate precursors, have been assessed using in vitro and in silico methodologies. This research is crucial for understanding the safety and environmental impact of these compounds (Lepailleur et al., 2014).
Functional Material Development
Functionalization of graphene oxide with amino and thiol groups derived from compounds like 4-aminothiophenol, which share functional similarities with Methyl 4-aminothiane-4-carboxylate, has been investigated for enhancing the sorption efficiencies of dyes and heavy metals. This research indicates potential applications in environmental remediation and water purification (Chen et al., 2016).
Synthetic Methodology Development
The synthesis of Methyl 4-aminopyrrole-2-carboxylates from isoxazoles, involving steps that could be analogously applied to Methyl 4-aminothiane-4-carboxylate synthesis, highlights the compound's relevance in creating complex organic molecules. These synthetic methodologies contribute to the advancement of medicinal chemistry and drug discovery (Galenko et al., 2019).
Electronic Structure and Spectral Analysis
Investigations into the electronic structure and spectral features of thiadiazole derivatives, which are structurally related to Methyl 4-aminothiane-4-carboxylate, provide insights into the physicochemical properties of these compounds. Such studies are essential for designing materials with specific electronic or optical properties (Singh et al., 2019).
Eigenschaften
IUPAC Name |
methyl 4-aminothiane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFTFBRRIOPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCSCC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminothiane-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

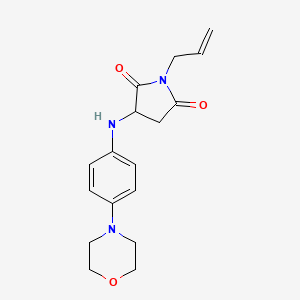
![2-Chloro-4-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2723905.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea](/img/structure/B2723910.png)
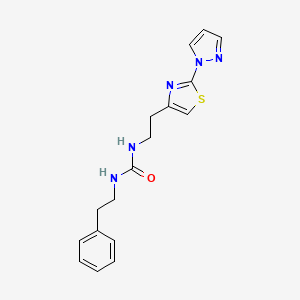

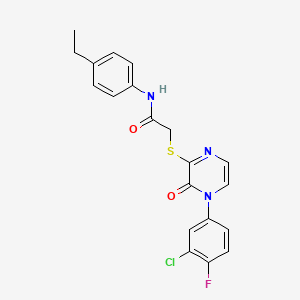
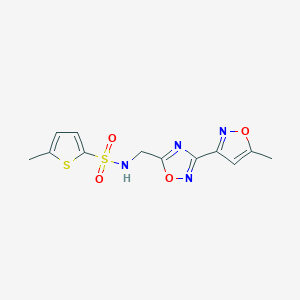
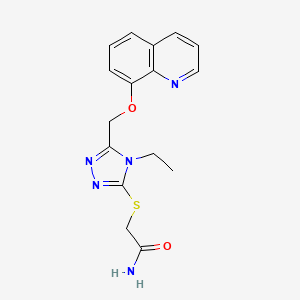
![methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2723919.png)
amino]thiophene-2-carboxamide](/img/structure/B2723920.png)
![ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2723921.png)

